molecular formula H4SSi B8362989 Silanethiol CAS No. 14044-97-4

Silanethiol

Cat. No.: B8362989
CAS No.: 14044-97-4
M. Wt: 64.18 g/mol
InChI Key: TXDNPSYEJHXKMK-UHFFFAOYSA-N
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Description

Silanethiol is a useful research compound. Its molecular formula is H4SSi and its molecular weight is 64.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Silanethiols are increasingly recognized for their utility in organic synthesis, particularly as reducing agents and intermediates in the formation of complex molecules.

Reducing Agents:
Silanethiols can serve as effective reducing agents in various reactions. For instance, the tris(trimethylsilyl)silane/thio reducing system has been utilized to measure rate constants for reactions involving carbon-centered radicals with thiols. This system allows for precise control over reaction conditions and yields valuable kinetic data .

Radical Chemistry:
In radical chemistry, silanethiols participate in hydrosilylation reactions, where they facilitate the addition of silicon across unsaturated bonds. This is particularly useful in synthesizing siloxane polymers and other silicon-containing materials . The ability to conduct these reactions under mild conditions with high selectivity makes silanethiols indispensable in synthetic organic chemistry.

Materials Science

Silanethiols play a crucial role in the development of advanced materials, particularly in polymer science and nanotechnology.

Polymerization:
Silanethiols are integral to thiol-ene polymerization processes, which allow for the creation of cross-linked networks with desirable mechanical properties. Recent studies have shown that incorporating silanethiol groups into polymer frameworks can enhance tensile strength and bonding with substrates like silicon wafers . This is particularly relevant for applications in microelectronics and coatings.

Surface Modification:
The unique reactivity of silanethiols makes them suitable for modifying surfaces at the nanoscale. By forming self-assembled monolayers on various substrates, silanethiols can impart specific chemical functionalities that enhance adhesion, hydrophobicity, or biocompatibility . This property is exploited in creating biosensors and other functionalized surfaces.

Catalysis

The catalytic applications of silanethiols are gaining traction due to their ability to stabilize reactive intermediates and enhance reaction rates.

Catalytic Systems:
Silanethiols can be used to modify silica-based catalysts, improving their activity and selectivity. For example, this compound-modified silica can facilitate various organic transformations while maintaining high stability under reaction conditions . These modified catalysts are often recoverable through simple phase separation techniques.

Enantioselective Catalysis:
In asymmetric synthesis, silanethiols have been employed as ligands to influence enantioselectivity in metal-catalyzed reactions. Their bulky nature allows for better control over the spatial arrangement of reactants, leading to enhanced selectivity .

Case Study 1: Hydrosilylation Reactions

A study demonstrated the use of this compound derivatives in hydrosilylation reactions under mild conditions. The results showed high yields and selectivity for various substrates, highlighting their effectiveness as reducing agents in organic synthesis .

Case Study 2: Thiol-Ene Polymerization

Research on thiol-ene polymers incorporating this compound groups revealed significant improvements in mechanical properties compared to traditional polymers. The optimized formulations exhibited enhanced hardness and tensile strength, making them suitable for demanding applications .

Properties

CAS No.

14044-97-4

Molecular Formula

H4SSi

Molecular Weight

64.18 g/mol

IUPAC Name

sulfanylsilane

InChI

InChI=1S/H4SSi/c1-2/h1H,2H3

InChI Key

TXDNPSYEJHXKMK-UHFFFAOYSA-N

Canonical SMILES

[SiH3]S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mercaptosilane (SI263 made by Degussa) in 196.4 g (1 mole) and cyclohexane dimethanol divinyl ether (CHDVE made by Nippon Carbide Industries) in 98.2 g (0.5 mole) were reacted in the presence of a phosphoric acid ester catalyst at room temperature for 3 hours to obtain a blocked mercaptosilane (SI263/CHDVE) shown by the following formula:
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reactant
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[Compound]
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phosphoric acid ester
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